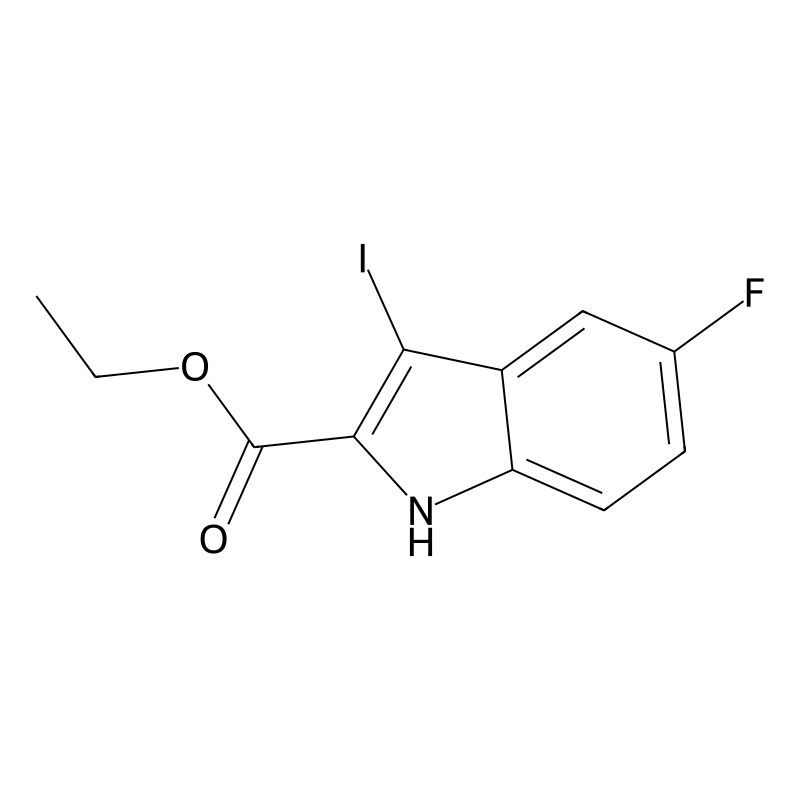

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis of Novel Indole Derivatives:

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate serves as a valuable building block in the synthesis of diversely substituted indole derivatives, a class of heterocyclic compounds with a wide range of biological activities.

The presence of the reactive iodo group at the 3-position allows for further functionalization through various coupling reactions, enabling the introduction of different substituents, leading to the creation of novel indole analogs with potentially enhanced or modified properties.

For instance, a study published in the journal Tetrahedron Letters describes the utilization of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate as a key starting material for the synthesis of a library of fluoroalkyl-substituted indoles, which were subsequently evaluated for their potential as anti-cancer agents [].

Investigating Biological Activity:

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate itself has been explored for its potential biological activities. Research published in the journal Bioorganic & Medicinal Chemistry Letters reported the investigation of this compound and its derivatives as potential inhibitors of the enzyme monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases like Parkinson's disease [].

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, with the chemical formula and CAS number 167631-21-2, is a synthetic organic compound belonging to the indole family. It is characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 3-position of the indole ring. This compound has a molecular weight of approximately 333.1 g/mol and exhibits moderate solubility in various solvents, making it suitable for a range of chemical applications .

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the aromatic system.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of an indole derivative.

Several synthetic routes have been proposed for the preparation of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate:

- Halogenation of Indoles: Starting from a suitable indole precursor, halogenation can introduce fluorine and iodine atoms at specific positions on the ring.

- Carboxylation Reactions: The introduction of a carboxylate group can be achieved through various methods such as using carbon dioxide under pressure or employing carboxylic acid derivatives.

- Esterification: The final step usually involves esterification of the carboxylic acid with ethanol to yield ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate.

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has potential applications in:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting various diseases.

- Chemical Research: It can be utilized as an intermediate in organic synthesis and medicinal chemistry.

- Material Science: Its unique properties might allow incorporation into new materials with specific functionalities.

Research into the interaction of ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate with biological targets is essential for understanding its pharmacological profile. Preliminary studies may focus on:

- Binding Affinity Studies: Investigating how well this compound binds to specific receptors or enzymes.

- Mechanistic Studies: Understanding how this compound influences biological pathways or cellular processes.

Such studies could elucidate its potential therapeutic roles and inform further development.

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate shares structural similarities with other halogenated indoles. Here are some comparable compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 5-fluoro-1H-indole-2-carboxylate | 34836-7 | 0.78 |

| Ethyl 6-fluoro-1H-indole-2-carboxylate | 34837-8 | 0.76 |

| Methyl 5-fluoro-1H-indole-2-carboxylate | 16763184 | 0.76 |

| Ethyl 4-fluoro-1H-indole-2-carboxylate | 34832-3 | 0.74 |

| Methyl 4-fluoro-1H-indole-2-carboxylate | 11316236 | 0.72 |

Uniqueness

Molecular Structure and Configuration

IUPAC Nomenclature and Alternative Names

The compound's official International Union of Pure and Applied Chemistry designation is ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate [1]. Alternative systematic names documented in chemical databases include 1H-indole-2-carboxylic acid, 5-fluoro-3-iodo-, ethyl ester [2]. The compound is also referenced in literature as 5-fluoro-3-iodo-1H-indole-2-carboxylic acid ethyl ester [3]. These nomenclature variations reflect different approaches to systematic naming while maintaining consistent identification of the core indole structure with its specific halogen substitutions and ethyl ester functionality [1] [2].

Structural Formula and Representation

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate possesses the molecular formula C₁₁H₉FINO₂ with a molecular weight of 333.10 grams per mole [1] [2]. The compound features a bicyclic indole core consisting of a benzene ring fused to a pyrrole ring [1]. The fluorine atom occupies position 5 of the indole scaffold, while iodine is positioned at carbon 3 [1] [2]. The carboxylate ester group is attached at position 2 of the indole ring system [1]. This arrangement creates a highly substituted heterocyclic structure with distinct electronic properties imparted by the halogen substituents .

InChI and SMILES Notations

The International Chemical Identifier for this compound is InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 [1] [2]. The corresponding InChI Key is QFJIFAVZNQADDY-UHFFFAOYSA-N, providing a unique hash-based identifier [1] [2]. The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I [1] [2] [3]. These standardized notations enable precise identification and computational analysis of the molecular structure across various chemical databases and software platforms [1].

Physicochemical Properties

Melting and Boiling Points

The compound exhibits a boiling point of 404.6°C at 760 millimeters of mercury pressure [2] [7]. Related ethyl indole-2-carboxylate derivatives typically demonstrate melting points in the range of 119-125°C, suggesting similar thermal behavior for the halogenated analogue [20] [23]. The elevated boiling point compared to unsubstituted indole carboxylates reflects the increased molecular weight and intermolecular interactions contributed by the halogen substituents [2]. The flash point is documented as 198.5°C, indicating the temperature at which vapor formation becomes significant [2] [7].

Solubility Characteristics

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate demonstrates poor solubility in water, consistent with its organic ester nature and halogen substitution pattern [10]. The compound exhibits good solubility in common organic solvents including ethanol, dichloromethane, and chloroform [3] [6] [10]. This solubility profile is typical for halogenated indole derivatives, where the lipophilic character is enhanced by the presence of iodine and the ethyl ester functionality [6]. The limited aqueous solubility necessitates the use of organic co-solvents or solubilizing agents for aqueous-based applications [10].

Spectroscopic Characteristics

NMR Spectral Features

Nuclear magnetic resonance spectroscopy of halogenated indole carboxylates reveals characteristic patterns influenced by the halogen substituents [13]. For similar 5-fluoro-3-iodo indole derivatives, proton nuclear magnetic resonance typically shows signals for the ethyl ester protons as a quartet and triplet pattern, consistent with the ethyl carboxylate functionality [13]. The aromatic protons of the indole ring system appear in the 7-8 parts per million region, with coupling patterns influenced by the halogen substitutions [13]. Fluorine-19 nuclear magnetic resonance provides additional structural confirmation, with the fluorine signal appearing as a characteristic singlet in the aromatic fluorine region [13].

Mass Spectrometric Analysis

High-resolution mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 333.10, corresponding to the molecular formula C₁₁H₉FINO₂ [1] [2]. Fragmentation patterns typically include loss of the ethyl ester group, yielding fragments characteristic of the halogenated indole core structure [13]. The presence of iodine contributes to distinctive isotope patterns in the mass spectrum, facilitating structural identification [13]. Electrospray ionization mass spectrometry provides sensitive detection and accurate mass determination for this compound [13].

IR Spectroscopy Patterns

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule . The carbonyl stretch of the ester group appears around 1660-1670 wavenumbers, consistent with α,β-unsaturated ester systems . The indole nitrogen-hydrogen stretch is typically observed in the 3200-3400 wavenumber region . Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range, with modifications due to halogen substitution effects . The presence of carbon-fluorine and carbon-iodine bonds contributes additional characteristic absorptions in the fingerprint region .

Structure-Activity Relationships

The dual halogen substitution pattern in ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate significantly influences its biological activity and chemical reactivity . Fluorine substitution at position 5 enhances metabolic stability and modulates electronic properties through its strong electron-withdrawing character . The iodine atom at position 3 facilitates further chemical functionalization through cross-coupling reactions and provides enhanced hydrophobic interactions in biological systems . Comparative studies with mono-halogenated analogues demonstrate that dual halogenation improves inhibitory potency, with up to three-fold increases in activity against certain biological targets . The combination of fluorine and iodine substituents creates a unique electronic environment that enhances binding affinity through both electronic and steric effects .

Electronic and Steric Effects of Halogen Substituents

The fluorine atom at position 5 exerts significant electronic effects due to its high electronegativity and electron-withdrawing nature [26]. This substitution stabilizes the indole ring system and influences the electron density distribution throughout the aromatic framework [17]. The iodine substituent at position 3 contributes substantial steric bulk while providing polarizable electron density that enhances hydrophobic interactions [28]. The combination of these effects creates a compound with distinct electronic properties compared to unsubstituted indole carboxylates . Quantum mechanical calculations indicate that the halogen substituents significantly alter the frontier molecular orbital energies, affecting both nucleophilic and electrophilic reactivity patterns [25] [28].

Crystallographic Data and Molecular Packing

Crystal structure studies of halogenated indole derivatives reveal important insights into molecular packing arrangements and intermolecular interactions [18] [19]. The crystal packing is primarily stabilized through non-classical nitrogen-hydrogen···π and carbon-hydrogen···π interactions, supplemented by carbon-hydrogen···halogen contacts [18] [19]. The presence of both fluorine and iodine substituents influences the supramolecular architecture through halogen bonding interactions [18] [19]. Crystallographic analysis demonstrates that halogen-substituted indoles often exhibit isostructural characteristics due to similar intermolecular interaction patterns [18] [19]. The molecular packing density is enhanced by the presence of heavy atoms, with typical densities ranging from 1.8-1.9 grams per cubic centimeter for related halogenated compounds [12] [18].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉FINO₂ | PubChem [1] |

| Molecular Weight | 333.10 g/mol | PubChem [1] |

| CAS Number | 167631-21-2 | EPA DSSTox [1] |

| Density | 1.824 g/cm³ | American Elements [2] |

| Boiling Point | 404.6°C at 760 mmHg | American Elements [2] |

| Flash Point | 198.5°C | American Elements [2] |

| InChI Key | QFJIFAVZNQADDY-UHFFFAOYSA-N | PubChem [1] |

| Solubility in Water | Low (poorly soluble) | Based on structure [10] |

| Solubility in Organics | Soluble in ethanol, DCM, chloroform | Multiple sources [3] [6] |

| Storage Temperature | 2-8°C | Supplier recommendations [6] |

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate | C₁₁H₉FINO₂ | 333.10 | 1.824 | 404.6 |

| Ethyl 5,7-difluoro-3-iodo-1H-indole-2-carboxylate | C₁₁H₈F₂INO₂ | 351.09 | 1.9 | 401.4 |

| Ethyl indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | Not available | Not available |

Classical synthetic methodologies for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate primarily rely on established indole synthesis approaches that have been adapted for halogenated derivatives. The Fischer indole synthesis remains one of the most fundamental approaches, involving the condensation of 4-fluorophenylhydrazine with appropriate carbonyl compounds under acidic conditions [1] [2]. This method typically employs strong acid catalysts such as zinc chloride, hydrochloric acid, or polyphosphoric acid at elevated temperatures ranging from 100-150°C [2] [3]. The reaction proceeds through formation of a phenylhydrazone intermediate, followed by a sigmatropic rearrangement and cyclization to generate the indole core structure [1] [2].

The Bischler indole synthesis represents another classical approach, utilizing 4-fluoroaniline derivatives with 2-bromoacetaldehyde diethyl acetal under acidic conditions [4]. This method requires careful temperature control and extended reaction times, typically proceeding at 80°C for 6-7 days to achieve reasonable conversion [4]. The lower reactivity observed with fluorinated anilines compared to unsubstituted analogs necessitates longer reaction times and more forcing conditions [4].

Reissert indole synthesis has been employed for accessing fluorinated indole-2-carboxylates through the reaction of ortho-nitrotoluene derivatives with diethyl oxalate under basic conditions, followed by reductive cyclization [5]. This approach offers good chemical yields and utilizes readily available starting materials, though it requires multi-step processing with careful handling of nitro compounds [5].

The Nenitzescu indole synthesis provides an alternative classical route through the reaction of quinones with enamines or enol ethers [1]. While less commonly used for halogenated derivatives, this method can accommodate fluorine substitution patterns when appropriate starting materials are employed.

Classical halogenation strategies for introducing iodine at the C3 position typically involve electrophilic substitution using iodine monochloride, molecular iodine with oxidants, or N-iodosuccinimide under mild conditions [6] [7]. These reactions generally proceed with high regioselectivity for the C3 position due to the electron-rich nature of the indole nucleus [6] [7].

Modern Synthetic Approaches

Modern synthetic methodologies have revolutionized the preparation of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate through the development of transition metal-catalyzed reactions and advanced organic transformations. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for constructing halogenated indole frameworks [8] [9]. The Larock indole synthesis employs palladium catalysts to facilitate annulation reactions between ortho-iodoanilines and alkynes, providing excellent regioselectivity and functional group tolerance [10] [11].

Rhodium-catalyzed carbon-hydrogen activation reactions enable direct functionalization of indole substrates at specific positions [12]. These methods utilize rhodium complexes with specialized ligands to achieve site-selective halogenation and subsequent cross-coupling reactions [12]. The ability to perform direct C-H activation eliminates the need for pre-functionalized substrates, streamlining synthetic sequences [12].

Copper-catalyzed reactions have found extensive application in indole synthesis, particularly for chalcogenylation and halogenation reactions [13]. Copper-mediated protocols offer advantages in terms of cost, availability, and functional group compatibility compared to precious metal catalysts [13].

Electrochemical synthesis methods represent a cutting-edge approach for indole halogenation [14]. These techniques provide precise control over reaction conditions and eliminate the need for external oxidants, offering environmentally benign alternatives to traditional methods [14]. Electrochemical iodination at the C3 position has been demonstrated to proceed with excellent regioselectivity under mild conditions [14].

Flow chemistry techniques enable continuous synthesis of indole derivatives with improved heat and mass transfer characteristics [15] [16]. Microflow synthesis methods allow for precise control of short reaction times, limiting unwanted side reactions and improving overall yields [16]. The high surface-area-to-volume ratio in microflow reactors facilitates rapid mixing and temperature control [16].

Microwave-assisted synthesis has been employed to accelerate indole formation reactions while maintaining high yields and selectivity [15]. This technique is particularly effective for the Hemetsberger-Knittel indole synthesis, reducing reaction times from hours to minutes [15].

Regioselective Halogenation Strategies

C3-Iodination Methods

Direct electrophilic iodination at the C3 position represents the most straightforward approach for introducing iodine functionality into indole derivatives. N-iodosuccinimide has emerged as the preferred reagent due to its mild reaction conditions, high regioselectivity, and excellent functional group tolerance [6] [17]. The reaction typically proceeds at room temperature in polar solvents such as acetonitrile or dimethylformamide, providing yields ranging from 85-95% [6].

Molecular iodine in combination with bases such as potassium carbonate offers an alternative approach for C3-iodination [18] [19]. This method operates through an electrophilic substitution mechanism, with the indole nucleus acting as a nucleophile toward the electrophilic iodine species [18] [19]. Reaction conditions typically involve moderate temperatures (40-60°C) and reaction times of 5-8 hours [18] [19].

Electrochemical iodination provides exceptional regioselectivity for C3 functionalization while eliminating the need for external oxidants [14]. The process utilizes readily available potassium iodide as the iodine source in combination with electrochemical oxidation [14]. Optimal conditions employ a 1:1 ratio of indole to potassium iodide in acetonitrile solvent, achieving yields of 97% with complete regioselectivity for the C3 position [14].

Hypervalent iodine reagents such as phenyliodine diacetate in combination with iodide salts enable mild and efficient C3-iodination [20]. These reagents operate under ambient conditions and demonstrate excellent functional group compatibility [20]. The mechanism involves formation of a hypervalent iodine-iodide complex that acts as an electrophilic iodinating agent [20].

Enzymatic halogenation using halogenase enzymes represents a biocatalytic approach for selective iodination [7]. The RebH enzyme variant has been demonstrated to catalyze bromination and iodination of indole derivatives under mild aqueous conditions [7]. This approach offers advantages in terms of environmental sustainability and reaction selectivity [7].

C5-Fluorination Approaches

Electrophilic fluorination methodologies for C5 functionalization typically employ fluorine-containing electrophiles such as Selectfluor or N-fluoropyridinium salts [21] [22]. These reagents provide direct access to C5-fluorinated indoles under mild conditions, though regioselectivity can be challenging due to the electron-rich nature of the indole nucleus [21].

Nucleophilic fluorination approaches utilize fluoride sources such as potassium fluoride or cesium fluoride in polar aprotic solvents [21]. These methods typically require activation through transition metal catalysis or the use of phase-transfer catalysts to enhance fluoride nucleophilicity [21].

Deoxyfluorination reactions employ reagents such as 2,2-difluoro-1,3-dimethylimidazolidine to convert hydroxyl groups to fluorides [4]. This approach requires the initial introduction of a hydroxyl group at the C5 position, followed by deoxyfluorination under mild conditions [4]. The method provides good yields (42-53%) and demonstrates compatibility with sensitive functional groups [4].

Balz-Schiemann reaction represents a classical approach for introducing fluorine through thermal decomposition of diazonium tetrafluoroborates [4]. This method requires the preparation of 5-aminoindole precursors, followed by diazotization and thermal decomposition to yield the corresponding fluorinated products [4].

Transition metal-catalyzed fluorination employs palladium, copper, or nickel catalysts in combination with fluoride sources [23]. These methods offer advantages in terms of regioselectivity and functional group tolerance, though they typically require elevated temperatures and specialized ligands [23].

Direct Iodination of Indoles

Regioselective direct iodination of indole substrates proceeds through electrophilic aromatic substitution mechanisms, with the C3 position being inherently favored due to electronic factors [14] [18]. The electron-rich pyrrole ring of indole activates the C3 position toward electrophilic attack, while the fused benzene ring directs substitution away from the C2 position [14] [18].

Solvent effects play a crucial role in determining reaction outcomes for direct iodination reactions [14] [18]. Polar solvents such as acetonitrile and dimethylformamide facilitate ionization of iodinating reagents and stabilize charged intermediates [14] [18]. Non-polar solvents typically result in slower reaction rates and reduced selectivity [14] [18].

Temperature optimization for direct iodination requires balancing reaction rate with selectivity considerations [14] [18]. Lower temperatures (0-25°C) generally favor regioselectivity but may result in incomplete conversion [14] [18]. Elevated temperatures (40-80°C) accelerate reaction rates but can lead to over-iodination or degradation of sensitive functional groups [14] [18].

Catalyst systems for direct iodination include Lewis acids such as zinc chloride or aluminum chloride, which enhance the electrophilicity of iodinating reagents [6]. These catalysts are particularly effective for less reactive indole substrates or when conducting reactions at lower temperatures [6].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature optimization represents a critical parameter in indole synthesis, affecting both reaction rates and product selectivity [24] [25]. The relationship between temperature and reaction rate follows the Arrhenius equation, with higher temperatures generally increasing reaction velocities [25] [26]. However, excessive temperatures can lead to catalyst deactivation, substrate decomposition, and formation of unwanted side products [25] [26].

For Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate synthesis, optimal temperatures typically range from 80-120°C depending on the specific synthetic approach employed [24] [3]. The Fischer indole synthesis generally requires temperatures of 100-150°C to achieve reasonable reaction rates [2] [3]. In contrast, modern palladium-catalyzed methods can operate effectively at lower temperatures (80-100°C) due to the enhanced reactivity provided by transition metal catalysis [11].

Solvent selection profoundly influences reaction outcomes through effects on substrate solubility, catalyst activity, and reaction mechanism [3] [27]. Polar protic solvents such as ethanol and acetic acid are commonly employed for acid-catalyzed indole syntheses [3]. These solvents facilitate protonation of intermediates and stabilize charged transition states [3]. The use of mixed solvent systems, such as dimethyl sulfoxide/acetonitrile/water (1:2:1), has been demonstrated to provide optimal conditions for continuous flow Fischer indole synthesis [3].

Polar aprotic solvents including dimethylformamide, acetonitrile, and dimethyl sulfoxide are preferred for transition metal-catalyzed reactions [11]. These solvents effectively solvate metal catalysts while minimizing competing coordination that could deactivate the catalyst [11]. For halogenation reactions, acetonitrile has emerged as the solvent of choice due to its ability to dissolve both organic substrates and inorganic halogen sources [14].

Green solvent alternatives have gained increasing attention for sustainable indole synthesis [27] [28]. Water-based systems, ionic liquids, and bio-based solvents such as ethyl lactate offer environmentally benign alternatives to traditional organic solvents [27] [28]. Deep eutectic solvents have demonstrated particular promise for indole synthesis, providing both environmental benefits and enhanced reaction performance [28].

Catalyst Selection and Loading

Acid catalyst selection for indole synthesis depends on the specific substrate structure and desired reaction conditions [2]. Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid are commonly employed for Fischer indole synthesis [2]. The choice of acid affects both reaction rate and product selectivity, with stronger acids generally providing faster reactions but potentially leading to increased side product formation [2].

Lewis acid catalysts including zinc chloride, aluminum chloride, and boron trifluoride offer advantages for reactions requiring milder conditions or enhanced selectivity [2]. These catalysts coordinate to electron-rich sites on substrates, activating them toward nucleophilic attack while maintaining better control over reaction conditions [2].

Transition metal catalysts have revolutionized indole synthesis through their ability to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions [12] [11]. Palladium catalysts are particularly effective for cross-coupling reactions and annulation processes [11]. Rhodium complexes enable direct C-H activation and functionalization [12]. Copper catalysts provide cost-effective alternatives for many halogenation and cross-coupling reactions [13].

Catalyst loading optimization requires balancing catalytic efficiency with economic considerations [29]. Typical loadings for transition metal catalysts range from 1-10 mol%, with lower loadings preferred for large-scale applications [29]. The use of ligands can enhance catalyst activity, allowing for reduced metal loadings while maintaining high reaction efficiency [11].

Heterogeneous catalysts offer advantages for industrial applications through their ease of separation and potential for recycling [28]. Supported metal catalysts, zeolites, and solid acid catalysts have been successfully employed for indole synthesis with excellent recovery and reusability [28].

Reaction Monitoring Techniques

Thin-layer chromatography represents the most commonly used technique for monitoring indole synthesis reactions due to its simplicity, low cost, and rapid analysis time [30]. The technique provides qualitative information about reaction progress and product formation, typically requiring 5-10 minutes for analysis [30]. However, TLC offers limited quantitative information and may not detect all reaction components [30].

High-performance liquid chromatography provides superior sensitivity and quantitative accuracy for reaction monitoring [31]. Modern HPLC systems enable real-time monitoring of reaction progress with analysis times of 10-20 minutes [31]. The technique offers excellent separation of closely related compounds and can provide precise quantification of product formation and impurity levels [31].

Gas chromatography-mass spectrometry offers exceptional sensitivity and structural identification capabilities for volatile indole derivatives [31]. The technique is particularly valuable for confirming product identity and detecting trace impurities [31]. Analysis times typically range from 15-30 minutes depending on the complexity of the sample [31].

Nuclear magnetic resonance spectroscopy enables detailed structural characterization and quantitative analysis of reaction mixtures [31]. Modern NMR instruments equipped with flow cells allow for real-time monitoring of reactions in solution [31]. The technique provides unambiguous structural identification but requires longer analysis times (20-60 minutes) compared to chromatographic methods [31].

Infrared spectroscopy offers rapid analysis capabilities (2-5 minutes) and can provide real-time monitoring of functional group transformations [31]. The technique is particularly useful for monitoring carbonyl-containing reactions and can detect the formation of indole products through characteristic N-H and C=O stretching frequencies [31].

UV-visible spectroscopy enables continuous monitoring of reactions involving chromophoric substrates and products [31]. Indole derivatives typically exhibit characteristic absorption bands in the UV region, allowing for real-time tracking of reaction progress [31]. The technique offers rapid analysis (1-2 minutes) but may lack specificity for complex reaction mixtures [31].

Hemetsberger–Knittel Indole Synthesis

The Hemetsberger–Knittel indole synthesis represents a specialized thermal cyclization approach for preparing indole-2-carboxylic esters from 3-aryl-2-azido-propenoic ester precursors [32] [33]. This method is particularly relevant for synthesizing Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate as it directly provides the desired ester functionality at the C2 position [32] [33].

The reaction mechanism proceeds through thermal decomposition of the azido group to generate a nitrene intermediate, which subsequently undergoes intramolecular cyclization with the aromatic ring [32] [34]. Azirine intermediates have been isolated and characterized, supporting a stepwise mechanism involving initial nitrene formation followed by cyclization [32] [34]. The reaction typically requires elevated temperatures (150-200°C) and yields ranging from 70-85% [32] [33].

Microwave enhancement has significantly improved the efficiency of the Hemetsberger–Knittel synthesis [15]. Microwave irradiation enables rapid heating to reaction temperatures while maintaining excellent control over reaction conditions [15]. This approach reduces reaction times from several hours to 30-60 minutes while maintaining or improving product yields [15].

Flow chemistry applications have been successfully developed for the Hemetsberger–Knittel synthesis [15]. Continuous flow reactors provide superior heat transfer and enable precise temperature control during the thermal cyclization step [15]. The method has been demonstrated for the synthesis of substituted indoles with excellent reproducibility and scalability [15].

Substrate scope for the Hemetsberger–Knittel synthesis encompasses a wide range of aromatic substitution patterns [34]. Electron-withdrawing groups such as fluorine enhance the reactivity of the azido precursor toward cyclization [34]. The method is particularly well-suited for preparing indoles bearing sensitive functional groups that might not survive other synthetic approaches [34].

Safety considerations for the Hemetsberger–Knittel synthesis primarily concern the handling of azido compounds, which can be explosive under certain conditions [32]. Proper precautions include maintaining reaction temperatures below decomposition thresholds and avoiding mechanical shock or friction [32]. The thermal stability of azido precursors can be enhanced through careful structural design and the use of stabilizing substituents [32].

Sequential Coupling and Cyclization Reactions

Sequential palladium-catalyzed processes have emerged as powerful strategies for constructing complex indole architectures through one-pot procedures [35] [36]. The combination of Sonogashira coupling followed by Larock indole annulation enables the synthesis of highly substituted 2-pyridyl-indoles in excellent yields [11]. This approach utilizes readily available starting materials and provides access to structurally diverse indole derivatives [11].

Copper-mediated sequential reactions offer cost-effective alternatives to palladium-catalyzed processes [35]. The combination of alkynylation, cyclization, and halogenation steps can be performed in a single pot to provide 3-iodoindole derivatives [37]. This methodology employs copper-free alkynylation conditions followed by base-catalyzed cyclization and electrophilic iodination [37].

Silicon-based cross-coupling strategies enable modular synthesis of 2,3-disubstituted indoles through sequential Larock heteroannulation and silicon-mediated coupling reactions [38] [39]. The approach utilizes alkynyldimethylsilyl tert-butyl ether precursors that undergo hydrolysis during the annulation process to generate reactive silanol intermediates [38] [39]. These intermediates can subsequently participate in cross-coupling reactions with aryl halides [38] [39].

Multicomponent reaction strategies provide access to indole-fused heterocycles through single-step assembly processes [40] [41]. The combination of indole, formaldehyde, and amine hydrochlorides enables rapid construction of tetrahydrocarboline frameworks [40]. These reactions proceed under mild conditions and demonstrate broad functional group tolerance [40].

One-pot synthesis protocols for indole derivatives have been developed to minimize synthetic steps and improve overall efficiency [42]. Copper-catalyzed approaches enable the synthesis of 2-substituted indoles and 7-azaindoles through combined cyclization and functionalization reactions [42]. The use of Cu2O as a catalyst provides excellent activity under mild reaction conditions [42].

Cascade cyclization processes combine multiple bond-forming events in a single transformation [43]. Lignin-derived building blocks can undergo sequential functionalization, Pd-mediated C-N coupling, and acid-catalyzed cyclization to provide bio-based indole derivatives [43]. This approach demonstrates the potential for sustainable indole synthesis from renewable feedstocks [43].

Multi-step Synthetic Pathways

Convergent synthetic strategies for Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involve the independent preparation of functionalized building blocks followed by coupling reactions [1] [44]. One effective approach involves the synthesis of ethyl 5-fluoroindole-2-carboxylate followed by regioselective iodination at the C3 position [1]. This strategy enables optimization of each transformation step and provides flexibility in the choice of reaction conditions [1].

Linear synthetic sequences proceed through stepwise elaboration of the indole framework [1]. The Fischer indole synthesis can be employed to generate the core indole structure, followed by esterification and sequential halogenation reactions [1]. While this approach may require more synthetic steps, it offers greater control over regioselectivity and functional group compatibility [1].

Retrosynthetic analysis for the target compound identifies multiple disconnection strategies [4]. The most efficient approaches typically involve late-stage introduction of the iodine functionality to minimize potential interference with earlier synthetic transformations [4]. The fluorine substituent is generally introduced early in the synthesis through the use of fluorinated starting materials [4].

Protecting group strategies are essential for managing the reactivity of multiple functional groups during multi-step syntheses [45]. The indole nitrogen can be protected using tosyl, benzyl, or acetyl groups to prevent undesired N-alkylation or N-acylation reactions [45]. These protecting groups can be selectively removed under mild conditions after completion of the desired transformations [45].

Purification strategies for multi-step syntheses require careful consideration of the physical and chemical properties of intermediates and products [1]. Column chromatography using silica gel with hexane/ethyl acetate gradients provides effective separation for most indole derivatives [1]. Recrystallization from ethanol or ethanol/water mixtures offers an alternative purification method for crystalline products [1].

Scale-up considerations for multi-step syntheses focus on optimizing reaction conditions for larger quantities while maintaining product quality [29]. Critical factors include heat transfer efficiency, mixing characteristics, and safety considerations for exothermic reactions [29]. The use of continuous flow technology can address many scale-up challenges while improving reaction control and safety [29].

Industrial Production Methods

Industrial synthesis of indole derivatives predominantly relies on the Fischer indole synthesis due to its robustness, scalability, and cost-effectiveness [46]. The process typically employs phenylhydrazine hydrochloride and ketone or aldehyde substrates under acidic conditions [46]. Large-scale implementations utilize continuous stirred tank reactors with efficient heat removal systems to manage the exothermic nature of the reaction [46].

Process optimization for industrial production focuses on maximizing yields while minimizing waste generation and environmental impact [46]. The use of recoverable acid catalysts and solvent recycling systems significantly reduces operational costs [46]. Advanced process control systems enable precise monitoring of reaction parameters including temperature, pressure, and substrate concentrations [46].

Alternative production methods are being developed to address environmental and safety concerns associated with traditional Fischer synthesis [46]. Biotechnological approaches utilizing engineered microorganisms offer potential advantages in terms of selectivity and environmental sustainability [46]. Escherichia coli strains expressing tryptophanase have been employed to produce indole from tryptophan, though current yields remain limited to millimolar concentrations [46].

Continuous flow processing has been implemented for industrial indole production to improve heat and mass transfer characteristics [3]. Flow reactors enable precise temperature control and reduced residence times, leading to improved product quality and reduced byproduct formation [3]. The technology is particularly beneficial for reactions involving unstable intermediates or products [3].

Catalyst recovery and recycling systems are essential for economic viability of industrial processes [29]. Heterogeneous catalysts enable easy separation from reaction mixtures and can be regenerated through thermal or chemical treatment [29]. The development of robust catalyst systems that maintain activity over multiple cycles is crucial for industrial implementation [29].

Quality control measures for industrial production include comprehensive analytical testing of raw materials, intermediates, and final products [47]. Modern analytical techniques such as HPLC, GC-MS, and NMR spectroscopy enable rapid identification and quantification of impurities [47]. Statistical process control methods ensure consistent product quality and enable early detection of process deviations [47].

Green Chemistry Approaches to Synthesis

Sustainable synthetic methodologies for indole derivatives emphasize the principles of green chemistry including waste prevention, atom economy, and the use of renewable feedstocks [27] [28]. Solvent selection plays a crucial role in developing environmentally benign processes, with water, ethanol, and ionic liquids emerging as preferred alternatives to halogenated solvents [27] [28].

Microwave-assisted synthesis provides significant environmental benefits through reduced energy consumption and reaction times [27] [48]. The technology enables selective heating of reaction mixtures while minimizing thermal degradation of products [27]. Microwave-enhanced Fischer indole synthesis can reduce reaction times from hours to minutes while maintaining excellent yields [27].

Flow chemistry techniques contribute to sustainability through improved process efficiency and reduced waste generation [27]. Continuous flow reactors enable precise control of reaction conditions and minimize the formation of byproducts [27]. The technology is particularly effective for exothermic reactions where temperature control is critical for selectivity [27].

Biocatalytic approaches utilize enzymes or whole-cell systems to achieve indole synthesis under mild conditions [7] [46]. Halogenase enzymes enable selective halogenation of indole substrates in aqueous media at ambient temperatures [7]. These methods offer advantages in terms of selectivity, environmental compatibility, and energy efficiency [7].

Organocatalytic methods employ small organic molecules as catalysts, eliminating the need for transition metals [48]. Amino acids, organic acids, and other readily available compounds can catalyze indole synthesis reactions under mild conditions [48]. These approaches are particularly attractive for pharmaceutical applications where metal contamination must be minimized [48].

Mechanochemical synthesis utilizes mechanical energy to drive chemical transformations in the absence of solvents [49] [48]. Ball milling techniques have been successfully applied to bis(indolyl)methane synthesis with excellent yields and reduced environmental impact [48]. The approach eliminates solvent waste and enables processing of solid substrates that are difficult to dissolve [48].

Renewable feedstock utilization focuses on developing indole synthesis routes from biomass-derived starting materials [43]. Lignin-derived aromatic compounds can serve as platforms for indole synthesis, providing access to bio-based alternatives to petroleum-derived substrates [43]. These approaches align with circular economy principles and reduce dependence on fossil fuel resources [43].